molecular formula C18H27BO2S2 B1448212 2-(5-Hexylthieno[3,2-b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 944826-49-7

2-(5-Hexylthieno[3,2-b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1448212
CAS No.: 944826-49-7
M. Wt: 350.4 g/mol
InChI Key: OJKVMESZDQZIQX-UHFFFAOYSA-N
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Description

2-(5-Hexylthieno[3,2-b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that features a thieno[3,2-b]thiophene core substituted with a hexyl group and a dioxaborole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborole-2-yl)-5-hexylthieno[3,2-b]thiophene typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow processes and the use of automated reactors to ensure consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-b]thiophene core.

    Reduction: Reduction reactions can be performed on the dioxaborole moiety.

    Substitution: The hexyl group and other substituents can be modified through various substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation Products: Oxidized derivatives of the thieno[3,2-b]thiophene core.

    Reduction Products: Reduced forms of the dioxaborole moiety.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(5-Hexylthieno[3,2-b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborole-2-yl)-5-hexylthieno[3,2-b]thiophene involves its electronic properties and interactions with other molecules:

Comparison with Similar Compounds

  • 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
  • 2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene

Uniqueness: 2-(5-Hexylthieno[3,2-b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific combination of a thieno[3,2-b]thiophene core, a hexyl group, and a dioxaborole moiety. This combination imparts distinct electronic properties and makes it particularly suitable for applications in organic electronics and photovoltaics .

Properties

IUPAC Name

2-(5-hexylthieno[3,2-b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BO2S2/c1-6-7-8-9-10-13-11-14-15(22-13)12-16(23-14)19-20-17(2,3)18(4,5)21-19/h11-12H,6-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKVMESZDQZIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=C(S3)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901138774
Record name 2-Hexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944826-49-7
Record name 2-Hexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944826-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901138774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Hexylthieno[3,2-b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(5-Hexylthieno[3,2-b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-(5-Hexylthieno[3,2-b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-(5-Hexylthieno[3,2-b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
2-(5-Hexylthieno[3,2-b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-(5-Hexylthieno[3,2-b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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